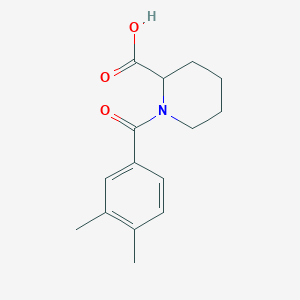
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is characterized by a piperidine ring substituted with a 3,4-dimethylbenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzoyl chloride and piperidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or piperidine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-Dimethylbenzoyl)piperidine-2-carboxylic acid: This compound has a similar structure but with different methyl group positions on the benzoyl ring.
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid: Another similar compound with different methyl group positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
生物活性
1-(3,4-Dimethylbenzoyl)piperidine-2-carboxylic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that merit detailed exploration. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in specific applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties.
Analgesic Properties
Research indicates that compounds similar to this compound possess significant analgesic properties. For instance, derivatives in the fentanyl series demonstrate high μ-opioid receptor affinity and potent analgesic effects. The following table summarizes key findings related to the analgesic potency of piperidine derivatives:
| Compound | μ-Receptor Affinity (Ki) | Analgesic Potency (ED50) |
|---|---|---|
| Fentanyl | 0.5 nM | 0.002 mg/kg |
| Carfentanil | 0.01 nM | 0.0002 mg/kg |
| This compound | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed for specific values related to this compound.
Neuropharmacological Effects
The compound's potential neuropharmacological effects include:
- Pain Relief : Similar compounds have been shown to alleviate pain in various animal models, suggesting that this compound may also provide pain relief through central mechanisms.
- Anti-inflammatory Activity : Some piperidine derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators.
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related research:
- Fentanyl Derivatives : A study demonstrated that modifications in the piperidine structure significantly affect analgesic potency and receptor selectivity. For example, fentanyl derivatives showed varying degrees of μ-receptor affinity and analgesic efficacy based on structural changes .
- FAAH Inhibitors : Research on FAAH inhibitors indicates that similar compounds can enhance endocannabinoid signaling and provide therapeutic benefits in pain management and inflammation .
特性
IUPAC Name |
1-(3,4-dimethylbenzoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-7-12(9-11(10)2)14(17)16-8-4-3-5-13(16)15(18)19/h6-7,9,13H,3-5,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKZMBKTRMXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














